![molecular formula C23H24ClN3O4 B2590955 N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899942-64-4](/img/structure/B2590955.png)

N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

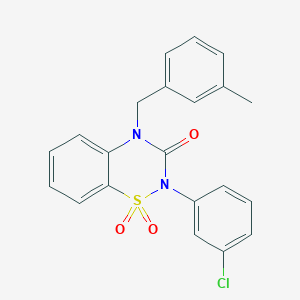

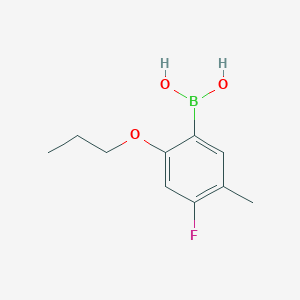

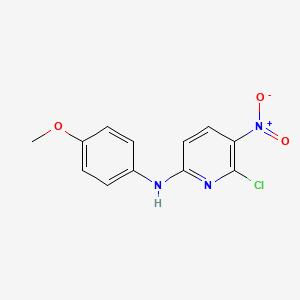

N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C23H24ClN3O4 and its molecular weight is 441.91. The purity is usually 95%.

BenchChem offers high-quality N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory and Immunomodulatory Properties

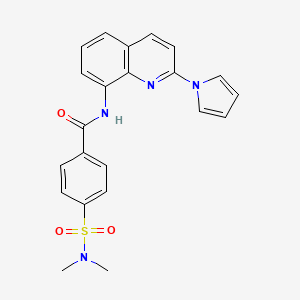

The compound has been investigated for its anti-inflammatory effects. Researchers have found that it acts as a dual inhibitor of p38α MAPK (mitogen-activated protein kinase) and PDE-4 (phosphodiesterase-4). By targeting these pathways, it may help regulate inflammatory responses and modulate immune function . Further studies are needed to explore its potential clinical applications in treating inflammatory diseases.

Anticancer Activity

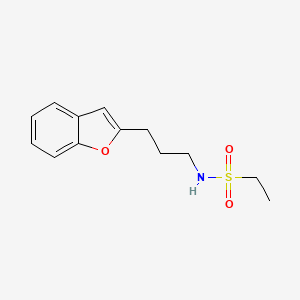

Preclinical studies suggest that this pyrrolopyrazine derivative exhibits promising anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. Researchers are investigating its mechanism of action and potential use as an adjunct in cancer therapy. The compound’s unique structure may interfere with cancer cell signaling pathways, making it an exciting area of research .

Neuroprotection and Neurodegenerative Diseases

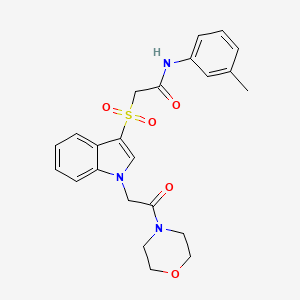

Given its structural resemblance to other neuroprotective compounds, scientists have explored its potential in neurodegenerative disorders. The compound’s ability to modulate cellular pathways may offer neuroprotection against conditions like Alzheimer’s disease, Parkinson’s disease, and ischemic stroke. However, clinical trials are necessary to validate its efficacy and safety .

Cardiovascular Applications

The compound’s dual inhibition of p38α MAPK and PDE-4 may have implications in cardiovascular health. By reducing inflammation and improving vasodilation, it could potentially benefit patients with hypertension, atherosclerosis, or heart failure. Researchers are investigating its effects on cardiac function and vascular health .

Antimicrobial Properties

Preliminary studies indicate that this compound possesses antimicrobial activity. It has shown inhibitory effects against certain bacterial strains and fungi. Researchers are exploring its potential as a novel antimicrobial agent, especially in the context of drug-resistant pathogens .

Pain Management

The compound’s anti-inflammatory properties may extend to pain management. By targeting pain pathways and reducing inflammation, it could be a candidate for chronic pain conditions. However, more research is needed to understand its analgesic effects and safety profile .

properties

IUPAC Name |

N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O4/c1-29-19-13-15(14-20(30-2)22(19)31-3)21-18-5-4-10-26(18)11-12-27(21)23(28)25-17-8-6-16(24)7-9-17/h4-10,13-14,21H,11-12H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSUHOQWKQZHTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2590880.png)

![2-methyl-N-(3-morpholinopropyl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2590884.png)

![6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2590892.png)